8-(4-(Allyloxy)-3-bromo-5-methoxyphenyl)-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
8-(4-(Allyloxy)-3-bromo-5-methoxyphenyl)-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often found in natural products and pharmacophores of various biologically active molecules. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 8-(4-(Allyloxy)-3-bromo-5-methoxyphenyl)-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile can be achieved through a multi-step process. One common method involves the condensation of 3,4-(methylenedioxy)phenol, aromatic aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water . This method is advantageous due to its use of water as a green solvent, reducing the harmful effects of organic solvents on the environment.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the allyloxy group allows for oxidation reactions, which can be catalyzed by agents such as potassium permanganate.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(4-(Allyloxy)-3-bromo-5-methoxyphenyl)-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications in treating cancer and other diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar compounds to 8-(4-(Allyloxy)-3-bromo-5-methoxyphenyl)-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile include other chromene derivatives such as:
2-amino-4H-chromenes: Known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial effects.
9H-[1,3]dioxolo[4,5-f]chromenes: These compounds also exhibit significant biological activities and are synthesized using similar methods.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and synthetic utility.
Properties
Molecular Formula |
C21H17BrN2O5 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
6-amino-8-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C21H17BrN2O5/c1-3-4-26-20-14(22)5-11(6-18(20)25-2)19-12-7-16-17(28-10-27-16)8-15(12)29-21(24)13(19)9-23/h3,5-8,19H,1,4,10,24H2,2H3 |
InChI Key |
OUSQIRTYEYYEHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OCC=C |
Origin of Product |
United States |
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